molecular formula C44H54FN5O4 B10771938 Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate

Methyl [(2s)-2-(5-{5-[4-({(2s)-2-[(3s)-3-Amino-2-Oxopiperidin-1-Yl]-2-Cyclohexylacetyl}amino)phenyl]pentyl}-2-Fluorophenyl)-3-(Quinolin-3-Yl)propyl]carbamate

Cat. No.: B10771938
M. Wt: 735.9 g/mol
InChI Key: SDVPSGCYRLUZSS-WXSHXSFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NTE-2 is a synthetic organic compound known for its role as an inhibitor of the insulin-degrading enzyme. This compound binds to an exosite, which is distinct from the active enzyme site, making it a unique and valuable tool in biochemical research .

Chemical Reactions Analysis

NTE-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes multiple functional groups, allows it to participate in these reactions under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NTE-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of enzyme action. In biology and medicine, NTE-2 is valuable for research into insulin regulation and the role of the insulin-degrading enzyme in various diseases, including diabetes and Alzheimer’s disease. The compound’s ability to inhibit the insulin-degrading enzyme makes it a potential candidate for therapeutic applications in these areas .

Mechanism of Action

NTE-2 exerts its effects by binding to an exosite on the insulin-degrading enzyme, which is distinct from the active site. This binding inhibits the enzyme’s activity, preventing it from degrading insulin. The molecular targets involved in this mechanism include the insulin-degrading enzyme and the specific exosite to which NTE-2 binds. This inhibition can lead to increased levels of insulin, which has various physiological effects .

Comparison with Similar Compounds

NTE-2 is unique in its specific inhibition of the insulin-degrading enzyme through binding to an exosite. Similar compounds include other enzyme inhibitors that target different enzymes or different sites on the same enzyme. For example, compounds that inhibit the active site of the insulin-degrading enzyme would have different mechanisms of action and potentially different effects. The uniqueness of NTE-2 lies in its ability to bind to an exosite, which provides a different approach to enzyme inhibition .

Properties

Molecular Formula

C44H54FN5O4

Molecular Weight

735.9 g/mol

IUPAC Name

methyl N-[(2S)-2-[5-[5-[4-[[(2S)-2-[(3S)-3-amino-2-oxopiperidin-1-yl]-2-cyclohexylacetyl]amino]phenyl]pentyl]-2-fluorophenyl]-3-quinolin-3-ylpropyl]carbamate

InChI

InChI=1S/C44H54FN5O4/c1-54-44(53)48-29-35(26-32-25-34-15-8-9-17-40(34)47-28-32)37-27-31(20-23-38(37)45)12-5-2-4-11-30-18-21-36(22-19-30)49-42(51)41(33-13-6-3-7-14-33)50-24-10-16-39(46)43(50)52/h8-9,15,17-23,25,27-28,33,35,39,41H,2-7,10-14,16,24,26,29,46H2,1H3,(H,48,53)(H,49,51)/t35-,39+,41+/m1/s1

InChI Key

SDVPSGCYRLUZSS-WXSHXSFMSA-N

Isomeric SMILES

COC(=O)NC[C@@H](CC1=CC2=CC=CC=C2N=C1)C3=C(C=CC(=C3)CCCCCC4=CC=C(C=C4)NC(=O)[C@H](C5CCCCC5)N6CCC[C@@H](C6=O)N)F

Canonical SMILES

COC(=O)NCC(CC1=CC2=CC=CC=C2N=C1)C3=C(C=CC(=C3)CCCCCC4=CC=C(C=C4)NC(=O)C(C5CCCCC5)N6CCCC(C6=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.